2-{[(4-fluorophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile
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Overview
Description
2-[(4-Fluoroanilino)methyl]-1-methyl-1H-indol-3-yl cyanide is a complex organic compound that features a fluorinated aniline group, an indole core, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoroanilino)methyl]-1-methyl-1H-indol-3-yl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoroaniline Group: The 4-fluoroaniline group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated nitrobenzene is reduced to 4-fluoroaniline.
Attachment of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluoroanilino)methyl]-1-methyl-1H-indol-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Potassium cyanide, trimethylsilyl cyanide, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce 2-[(4-fluoroanilino)methyl]-1-methyl-1H-indole.
Scientific Research Applications
2-[(4-Fluoroanilino)methyl]-1-methyl-1H-indol-3-yl cyanide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Fluoroanilino)methyl]-1-methyl-1H-indol-3-yl cyanide involves its interaction with specific molecular targets. The fluorinated aniline group can interact with enzymes and receptors, potentially inhibiting their activity. The indole core is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of the target compound, known for its use in medicinal chemistry.
Indole-3-carboxylic acid: Shares the indole core structure and is used in similar synthetic applications.
1-Methylindole: Another indole derivative with applications in organic synthesis.
Uniqueness
2-[(4-Fluoroanilino)methyl]-1-methyl-1H-indol-3-yl cyanide is unique due to the combination of its fluorinated aniline group, indole core, and cyanide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C17H14FN3 |
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Molecular Weight |
279.31 g/mol |
IUPAC Name |
2-[(4-fluoroanilino)methyl]-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H14FN3/c1-21-16-5-3-2-4-14(16)15(10-19)17(21)11-20-13-8-6-12(18)7-9-13/h2-9,20H,11H2,1H3 |
InChI Key |
GAHYRGJJMQPDEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CNC3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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